
Karavilagenin A
Overview
Description
Karavilagenin A (CAS: 912329-03-4) is a cucurbitane-type triterpenoid with the molecular formula C₃₂H₅₄O₃ and a molecular weight of 486.8 g/mol . It is a solid powder soluble in polar solvents (e.g., methanol, ethanol) and certain organic solvents (e.g., petroleum ether). While its isolation and structural elucidation are less documented compared to other karavilagenins, its discovery highlights structural and functional diversity within the cucurbitane triterpenoid family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Karavilagenin A involves the extraction from the dried fruit of Momordica charantia using methanol as a solvent. The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale cultivation of Momordica charantia, followed by harvesting, drying, and extraction using methanol. The extract is then purified using industrial-scale chromatographic methods to obtain this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Karavilagenin A undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Biological Activities
Karavilagenin A exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimalarial Activity : this compound has shown significant antimalarial properties against Plasmodium falciparum, with studies reporting IC50 values comparable to traditional antimalarial drugs like chloroquine. Specifically, it demonstrated an IC50 of approximately 10.40 µM against chloroquine-sensitive strains and 11.20 µM against resistant strains .
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of multidrug-resistant cancer cells. It has been observed to enhance the efficacy of chemotherapy drugs through mechanisms such as P-glycoprotein modulation, which is crucial for overcoming drug resistance in cancer therapy .
- Antibacterial Effects : The compound has also been noted for its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It inhibits bacterial efflux pumps, thereby increasing the intracellular accumulation of antibiotics .
Data Table: Biological Activities of this compound
Case Study 1: Antimalarial Efficacy
A study conducted by Ramalhete et al. evaluated various derivatives of Karavilagenin, including this compound, for their antimalarial properties. The results indicated that compounds with specific structural features exhibited enhanced activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This study highlights the importance of molecular structure in determining the efficacy of antimalarial agents .
Case Study 2: Cancer Treatment
In another research initiative, the effects of this compound on multidrug-resistant lymphoma cells were investigated. The findings revealed that this compound could significantly reverse drug resistance by inhibiting P-glycoprotein activity. The study utilized flow cytometry to assess the compound's impact on drug accumulation within resistant cells, demonstrating its potential as an adjunct therapy in cancer treatment .
Mechanism of Action
The mechanism of action of Karavilagenin A involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in glucose metabolism, thereby exerting antidiabetic effects. Additionally, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Comparison
The table below summarizes key structural and physicochemical properties of Karavilagenin A and related compounds:
Note: this compound’s exact functional groups are inferred from its classification as a cucurbitane triterpenoid. Structural distinctions include:
- Karavilagenin D lacks the extended side chain of this compound, with a smaller molecular formula (C₃₀H₄₆O₄ vs. C₃₂H₅₄O₃) and a 5β,19-epoxy group critical for its stereochemistry .
- Karavilagenin C and Balsaminol F feature free hydroxyl groups at C-3 and C-23, which are essential for bioactivity .
Pharmacological Activity Comparison
Key Findings :
Antimalarial Activity: Karavilagenin C and E exhibit potent activity against both chloroquine-sensitive (3D7) and resistant (Dd2) Plasmodium falciparum strains (IC₅₀ <9 μM), surpassing Balsaminol F (IC₅₀ ~15 μM) . Esterification of Karavilagenin C’s hydroxyl groups enhances activity (e.g., triacetyl derivatives: IC₅₀ ≤0.6 μM) .
Schistosomicidal Effects: Karavilagenin C and Balsaminol F show dose-dependent lethality against Schistosoma mansoni, with LC₅₀ values of 28.9 μM and 14.7 μM, respectively .
Cytotoxicity: Balsaminol F has higher cytotoxicity (IC₅₀ 16.7 μM against MCF7 cells) compared to Karavilagenin C (>100 μM) .
Mechanistic Diversity: this compound’s DHFR inhibition contrasts with the P-glycoprotein (P-gp) modulation and MDR reversal seen in Karavilagenin C and Balsaminol F .
Structure-Activity Relationships (SAR)
- Hydroxyl Groups: Free hydroxyls at C-3 and C-23 in Karavilagenin C and Balsaminol F are critical for antimalarial and P-gp inhibitory activity. Esterification of both positions reduces efficacy .
- Lipophilicity : Optimal log P values (~5–8) enhance P-gp modulation; excessive lipophilicity (log P >8.5) diminishes antiproliferative effects .
- Epoxy Moieties : The 5β,19-epoxy group in Karavilagenin D contributes to its unique stereochemistry but is absent in this compound .
Biological Activity
Karavilagenin A is a cucurbitane-type triterpene derived from the plant Momordica balsamina, commonly known as balsam apple. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications in various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and is classified under triterpenoids. Its structural characteristics contribute to its bioactivity, particularly in interactions with biological targets.
1. Antiparasitic Activity
This compound has demonstrated significant schistosomicidal activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. In vitro studies indicated that this compound and its derivatives could reduce the motor activity of adult worms and decrease egg production significantly. The effective concentration (LC50) was observed to be around 28.9 µM, illustrating its potential as an antiparasitic agent .
2. Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been studied for its effects on various cancer cell lines, showing potential in inhibiting tumor growth and inducing apoptosis in malignant cells. The mechanisms of action include modulation of cell cycle progression and activation of apoptotic pathways .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases. Studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce inflammation-related pathways, making it a candidate for further research in inflammatory conditions .
4. Antidiabetic Activity
Extracts from Momordica balsamina, including those containing this compound, have been traditionally used for their antidiabetic effects. The compound has been linked to improved glucose metabolism and insulin sensitivity, suggesting its role in managing diabetes .
This compound's biological activities are attributed to its ability to interact with various cellular pathways:
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at different phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation.
- Inflammatory Pathway Modulation : It inhibits NF-κB signaling, reducing the expression of inflammatory mediators .
Study 1: Schistosomicidal Activity
A study evaluated the schistosomicidal effects of several compounds isolated from Momordica balsamina, including this compound. Results showed significant reductions in worm motility and egg production at concentrations as low as 10 µM, indicating strong antiparasitic potential .
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that this compound inhibited cell growth effectively. It was found to induce apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 30 µM across different cell lines .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating Karavilagenin A from plant sources?
this compound is typically isolated using solvent extraction followed by chromatographic techniques. For example, ethanol or methanol extracts of Momordica balsamina are fractionated via column chromatography (silica gel or Sephadex LH-20) and further purified using preparative TLC or HPLC . Key steps include:
- Solvent selection : Polar solvents (e.g., methanol, ethyl acetate) for initial extraction.
- Column parameters : Gradient elution with hexane/ethyl acetate or chloroform/methanol mixtures.
- Purity validation : TLC spots under UV (254/365 nm) and NMR spectral consistency .
Q. How is the structural characterization of this compound validated in new studies?
Structural elucidation relies on HR-EIMS (to determine molecular formula, e.g., C₃₀H₄₆O₄) and multidimensional NMR (¹H, ¹³C, COSY, HMBC, HSQC). Critical steps include:
- HR-EIMS : Confirm molecular ion peaks (e.g., m/z 470.6038 for Karavilagenin D analogs) .
- NMR assignments : Compare chemical shifts (e.g., δH 0.92–1.25 for methyl groups) and HMBC correlations (e.g., δH 3.45 (H-3) to δC 18.4 (C-1)) with literature data .
- Crystallography : Optional X-ray diffraction for absolute configuration (if crystals are obtainable).
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when identifying this compound analogs?
Discrepancies in NMR signals (e.g., oxymethine protons or lactone carbonyl positions) require:
- Cross-validation : Compare data with structurally similar compounds (e.g., Karavilagenin D or cryptoxanthin epoxides) .
- Advanced experiments : Use NOESY to confirm stereochemistry or LC-MS/MS to rule out impurities.
- Statistical tools : Apply principal component analysis (PCA) to NMR datasets to identify outlier peaks .
Q. What experimental designs are recommended for assessing this compound’s bioactivity in preclinical studies?
For bioactivity assays (e.g., antiparasitic or anticancer properties):
- In vitro models : Use Trypanosoma brucei or Plasmodium falciparum cultures with IC₅₀ determination via MTT assays .
- Dose-response curves : Test concentrations from 0.1–100 µM, including positive controls (e.g., artemisinin for antimalarial studies).
- Ethical compliance : Follow NIH guidelines for animal/cell-based studies, including sample size justification and randomization .
Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?
Reproducibility issues often stem from epoxide ring instability or stereochemical variability. Mitigation strategies include:
- Reaction optimization : Control temperature (e.g., 0–4°C for epoxidation) and moisture levels.
- Analytical rigor : Use qNMR to quantify purity and HPLC-DAD-ELSD for trace impurity detection.
- Data transparency : Publish full experimental protocols (solvent ratios, reaction times) in supplementary materials .
Q. Methodological and Analytical Considerations
Q. What statistical approaches are critical for interpreting bioassay data involving this compound?
- Parametric tests : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-dependent cytotoxicity).
- Non-parametric alternatives : Mann-Whitney U tests for non-normal distributions.
- Software tools : GraphPad Prism or R packages (e.g., drc for dose-response modeling) .
Q. How can researchers ensure ethical and rigorous reporting in studies on this compound?
- Preclinical checklists : Adhere to ARRIVE guidelines for animal studies or CONSORT for cell-based assays.
- Data availability : Deposit raw NMR, MS, and bioassay datasets in repositories like Zenodo or Figshare.
- Conflict disclosure : Declare funding sources and synthetic route patents .
Properties
IUPAC Name |
(3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKMMLNVLFMJM-QTACYZFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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